N-[2-(4-hydroxyphenyl)ethyl]-2H-indazole-3-carboxamide
Description
Properties
Molecular Formula |
C16H15N3O2 |
|---|---|
Molecular Weight |
281.31 g/mol |
IUPAC Name |
N-[2-(4-hydroxyphenyl)ethyl]-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C16H15N3O2/c20-12-7-5-11(6-8-12)9-10-17-16(21)15-13-3-1-2-4-14(13)18-19-15/h1-8,20H,9-10H2,(H,17,21)(H,18,19) |
InChI Key |
VZZCDUBQPRKADU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2)C(=O)NCCC3=CC=C(C=C3)O |
Origin of Product |
United States |
Preparation Methods
Cyclization of o-Haloaryl N-Sulfonylhydrazones
Early routes to 2H-indazole derivatives relied on Cu-catalyzed cyclization of o-haloaryl N-sulfonylhydrazones. For N-[2-(4-hydroxyphenyl)ethyl]-2H-indazole-3-carboxamide, this method involves:
-
Condensation of 2-bromoacetophenone derivatives with N-sulfonylhydrazines to form hydrazone intermediates.
-
Cyclization using Cu(OAc)₂·H₂O (10 mol%) in DMF at 80°C for 12 hours.
Yields typically range from 65–78%, with electron-withdrawing groups on the aryl ring enhancing reaction rates. A notable limitation is the competing formation of 1H-indazole regioisomers, necessitating chromatographic separation.
Reductive Cyclization Using Organophosphorus Reagents
Organophosphorus-mediated reductive cyclization offers improved regiocontrol for 2H-indazoles. Nazaré et al. demonstrated that 2-nitrobenzaldehydes react with 2-(4-hydroxyphenyl)ethylamine under phospholene oxide/silane conditions to form the indazole core in a one-pot procedure:
Key conditions:
-
Catalyst : Hexamethylphosphetane oxide (20 mol%)
-
Reductant : Phenylsilane (3 equiv)
-
Solvent : Toluene at 110°C for 8 hours
Functionalization of the Indazole Scaffold
Carboxamide Installation via Palladium Catalysis
The carboxamide group at position 3 is introduced through palladium-catalyzed aminocarbonylation. Optimized conditions from serotonin receptor antagonist studies involve:
| Parameter | Value |
|---|---|
| Substrate | 3-Bromo-2H-indazole |
| Amine Source | 2-(4-Hydroxyphenyl)ethylamine |
| Catalyst | Pd(OAc)₂ (5 mol%) |
| Ligand | Xantphos (10 mol%) |
| CO Pressure | 1 atm |
| Solvent | DMF/H₂O (9:1) |
| Temperature | 100°C |
| Yield | 74% |
This method avoids racemization of the chiral amine and exhibits excellent functional group tolerance toward the phenolic -OH group.
Visible-Light-Driven Decarboxylative Coupling
Recent advances employ α-keto acids as acylating agents under photocatalyst-free conditions. The protocol from Wang et al. (2024) achieves C-3 acylation followed by aminolysis:
-
Acylation :
-
Aminolysis :
Protection-Deprotection Strategies for the Phenolic -OH Group
tert-Butyldimethylsilyl (TBS) Protection
To prevent oxidation during metal-catalyzed steps, the phenolic -OH is protected as its TBS ether:
-
Protection :
-
Global Deprotection :
Post-synthesis, the TBS group is removed using TBAF in THF (0°C, 1 hour), restoring the phenolic -OH with >99% fidelity.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Regioselectivity | Scalability |
|---|---|---|---|---|
| Cu-Catalyzed Cyclization | 65–78 | 92–95 | Moderate | Limited |
| Organophosphorus Redox | 82 | 98 | High | Pilot-scale |
| Pd-Aminocarbonylation | 74 | 97 | Excellent | Industrial |
| Photochemical Acylation | 85 | 99 | Complete | Lab-scale |
The photochemical route, while efficient, requires specialized equipment, making Pd-mediated methods more practical for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-hydroxyphenyl)ethyl]-2H-indazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The indazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used under anhydrous conditions.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted indazole derivatives depending on the reagents used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of N-[2-(4-hydroxyphenyl)ethyl]-2H-indazole-3-carboxamide derivatives as effective anticancer agents. For example, a derivative identified as compound 14 exhibited significant antagonistic activity against the EP4 receptor, which is implicated in colorectal cancer. In vitro assays demonstrated that this compound could inhibit tumor growth by enhancing cytotoxic CD8+ T cell-mediated antitumor immunity, showcasing its potential for immunotherapy applications in cancer treatment .
Case Study: EP4 Receptor Antagonism
- Compound : this compound (as a derivative)
- Target : EP4 receptor
- Outcome : Significant inhibition of tumor growth in syngeneic colon cancer models.
- Mechanism : Enhances immune response through CD8+ T cells.
Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory effects. The indazole scaffold is known for its ability to modulate inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs. Studies indicate that the incorporation of the hydroxyl group enhances the compound's efficacy in reducing inflammation-related gene expression in macrophages .
Data Table: Anti-inflammatory Activity
| Compound | Inflammatory Marker | Effect |
|---|---|---|
| 14 | IL-6 | Decreased |
| 14 | TNF-alpha | Decreased |
| 14 | COX-2 | Inhibition |
Molecular Docking Studies
Molecular docking studies have been utilized to predict the binding affinity of this compound to various biological targets. These studies help identify how effectively the compound can interact with proteins associated with diseases such as cancer and inflammation.
Findings from Docking Studies
- Target Proteins : Various kinases and receptors involved in cancer pathways.
- Binding Energy : High binding affinity observed for several targets, indicating potential for therapeutic development.
- Software Used : AutoDock Vina and GAUSSIAN for computational analysis .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications to the indazole core and phenolic side chains have been systematically studied to enhance potency and selectivity against targeted receptors.
Summary of SAR Findings
- Substituents on the indazole ring significantly affect biological activity.
- Hydroxyl groups increase solubility and bioavailability.
- Variations in side chains lead to differential receptor selectivity.
Mechanism of Action
The mechanism of action of N-[2-(4-hydroxyphenyl)ethyl]-2H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in oxidative stress or inflammation, thereby exerting its antioxidant or anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The following table compares key structural features, synthesis methods, and biological activities of N-[2-(4-hydroxyphenyl)ethyl]-2H-indazole-3-carboxamide and related compounds:
Key Observations:
Structural Diversity: The target compound’s indazole core distinguishes it from aliphatic amides (e.g., 4c) and Schiff base ligands. Substituent Effects: The 4-hydroxyphenylethyl group contrasts with chlorophenyl () or triazole-thioether moieties (). Hydroxyl groups improve hydrophilicity, whereas chlorophenyl groups enhance lipophilicity, affecting pharmacokinetics .
Synthesis Strategies: Tyramine-derived amides () are synthesized via acid-amine coupling or oxidation (e.g., Jones reagent for α-keto derivatives). The target compound likely follows similar protocols, substituting pentanoic acid derivatives with indazole-3-carboxylic acid . Schiff base ligands () require condensation reactions, emphasizing the role of metal coordination in bioactivity—a feature absent in the target compound .
Biological Implications: Ant-Derived α-Ketotyramides (4c): These compounds exhibit species-specific signaling, suggesting the target compound’s hydroxyphenyl-ethylamide motif may also interact with biological receptors, albeit in different contexts . Anticancer Potential: While the Schiff base ligand shows anticancer activity via metal complexes, the target compound’s indazole moiety is a known pharmacophore in kinase inhibitors (e.g., Pazopanib), implying possible overlapping therapeutic applications .
Research Findings and Data Tables
Table 1: Physicochemical Properties
Critical Analysis and Limitations
- Evidence Gaps : Direct pharmacological data for the target compound are unavailable in the provided evidence. Comparisons rely on structural analogs and inferred bioactivity.
- Methodological Consistency : While NMR and MS are standard for characterization (–2), advanced techniques (e.g., X-ray crystallography) are missing, limiting conformational insights.
- Diverse Applications: Ant-derived compounds () highlight ecological roles, whereas Schiff base complexes () focus on therapeutic uses.
Biological Activity
N-[2-(4-hydroxyphenyl)ethyl]-2H-indazole-3-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by its indazole core and hydroxyphenyl substituent, exhibits a range of biological properties that may be harnessed for therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C_{16}H_{18}N_{2}O_{2}, with a molecular weight of approximately 281.31 g/mol. The compound features:
- Indazole Ring : A bicyclic structure that contributes to its chemical stability and potential interactions with biological targets.
- Hydroxyphenyl Group : This functional group is associated with antioxidant properties.
- Carboxamide Functionality : Enhances solubility and bioavailability, making it a promising candidate for drug development.
Antioxidant Activity
Preliminary studies suggest that this compound exhibits significant antioxidant properties. It appears to modulate enzyme activities involved in oxidative stress pathways, potentially reducing cellular damage caused by reactive oxygen species (ROS) . This activity is crucial in the context of diseases where oxidative stress plays a pivotal role, such as neurodegenerative disorders and cardiovascular diseases.
Anti-inflammatory Properties
The compound may also possess anti-inflammatory effects, as indicated by its ability to influence inflammatory pathways. By inhibiting pro-inflammatory cytokines and enzymes, it could serve as a therapeutic agent for conditions characterized by chronic inflammation .
Anticancer Potential
Molecular docking studies have shown that this compound interacts with specific protein targets associated with cancer progression. For instance, it has demonstrated promising binding affinities with proteins related to renal cancer, suggesting its potential as an anticancer agent .
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
- Antitumor Activity : In vitro assays have indicated that derivatives of indazole compounds exhibit varying degrees of cytotoxicity against cancer cell lines such as HCT116 (colon cancer) and MCF-7 (breast cancer). For example, related compounds in the indazole series have shown IC50 values ranging from 0.64 µM to 5.10 µM against these cell lines .
- Structure-Activity Relationship (SAR) : Research has highlighted the importance of specific structural features in enhancing biological activity. The presence of both hydroxy and ethyl groups in this compound may improve its solubility and interaction with biological targets compared to other similar compounds .
Comparative Analysis
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Hydroxyphenyl group, ethyl side chain | Antioxidant, anti-inflammatory, anticancer |
| N-(4-hydroxyphenyl)-indazole-3-carboxamide | Hydroxy group present | Moderate activity; lacks ethyl chain |
| N-(2-methylphenyl)-indazole-3-carboxamide | Methyl substitution on phenyl | Different electronic properties; varied activity |
Q & A
Q. What are the recommended methodologies for synthesizing N-[2-(4-hydroxyphenyl)ethyl]-2H-indazole-3-carboxamide with high purity and yield?
Synthesis typically involves multi-step pathways, starting with the functionalization of the indazole core. A common strategy includes:
- Step 1 : Coupling 2H-indazole-3-carboxylic acid with a protected 2-(4-hydroxyphenyl)ethylamine derivative using carbodiimide-based reagents (e.g., EDC or DCC) to form the amide bond .
- Step 2 : Deprotection of hydroxyl groups under mild acidic or basic conditions to avoid side reactions.
- Critical parameters : Reaction temperature (often 0–25°C for coupling), solvent choice (e.g., DMF or DCM for solubility), and catalyst use (e.g., DMAP for acyl transfer). Purity is enhanced via column chromatography or recrystallization .
Q. Which spectroscopic and chromatographic techniques are optimal for characterizing the structural integrity of this compound?
- NMR Spectroscopy : 1H/13C NMR confirms the amide bond (δ ~8.0 ppm for CONH) and aromatic protons (δ 6.5–7.8 ppm). 2D NMR (e.g., COSY, HSQC) resolves overlapping signals in the indazole and phenolic regions .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., [M+H]+ at m/z 322.1445 for C16H15N3O2).
- HPLC : Reverse-phase HPLC with UV detection (λ = 254–280 nm) ensures >95% purity .
Q. How should researchers evaluate the compound’s stability under varying pH and oxidative conditions?
- pH Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts using LC-MS. The phenolic hydroxyl group may undergo ionization or oxidation at alkaline pH .
- Oxidative Stability : Expose to H2O2 or radical initiators (e.g., AIBN) and track decomposition kinetics. Antioxidant additives (e.g., BHT) can mitigate instability .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of this compound across different studies?
- Standardize Assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and control for solvent effects (e.g., DMSO concentration). Validate activity via orthogonal methods (e.g., SPR for binding affinity vs. cellular assays) .
- Data Normalization : Normalize results to internal controls (e.g., housekeeping genes in qPCR) and report IC50/EC50 values with 95% confidence intervals. Cross-validate findings using structurally analogous compounds .
Q. What strategies are effective in elucidating the molecular targets of this compound in cellular systems?
- Target Deconvolution : Employ affinity chromatography with a biotinylated derivative to pull down binding proteins. Validate candidates via siRNA knockdown or CRISPR-Cas9 gene editing .
- Computational Docking : Use molecular dynamics simulations to predict interactions with kinases or GPCRs. Prioritize targets with high docking scores (e.g., ΔG < −8 kcal/mol) for experimental validation .
Q. How can researchers optimize the pharmacokinetic properties of this compound for in vivo studies?
- Prodrug Design : Mask phenolic hydroxyl groups with acetyl or PEGylated moieties to enhance solubility and reduce first-pass metabolism .
- Metabolic Profiling : Incubate with liver microsomes and identify metabolites via LC-MS/MS. Modify labile sites (e.g., methylene groups) to block CYP450-mediated oxidation .
Methodological Considerations for Data Contradictions
- Batch Variability : Ensure synthetic reproducibility by documenting reaction conditions (e.g., solvent lot numbers, humidity). Characterize each batch via NMR and HRMS .
- Biological Replicates : Use ≥3 independent experiments with technical triplicates. Apply statistical tests (e.g., ANOVA with Tukey’s post hoc) to assess significance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
